(Piperidin-4-yl)methyl methanesulfonate
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Overview
Description
(Piperidin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Piperidin-4-yl)methyl methanesulfonate can be synthesized from 4-piperidinemethanol via reaction with methanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(Piperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine substituent .
Scientific Research Applications
(Piperidin-4-yl)methyl methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of (Piperidin-4-yl)methyl methanesulfonate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A precursor in the synthesis of (Piperidin-4-yl)methyl methanesulfonate.
N-Boc-4-piperidinemethanol: Another derivative used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
piperidin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
HQDFLAJBNTUALB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCNCC1 |
Origin of Product |
United States |
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